3-Methylquinolin-4-ol
Overview
Description
3-Methylquinolin-4-ol is a quinoline derivative . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes . It has been synthesized by the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as DFT/B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 159.068413911 g/mol and its Monoisotopic Mass is 159.068413911 g/mol . Its Topological Polar Surface Area is 29.1 Ų . It has a Heavy Atom Count of 12 .Scientific Research Applications
Synthesis and Characterization
- 3-Methylquinolin-4-ol derivatives have been synthesized and studied for various properties. For example, derivatives of 2-methylquinolin-8-ol have been synthesized and characterized through spectroscopic methods and thermal studies, indicating their relevance in chemistry and materials science (Patel & Patel, 2017).
Environmental Applications
- Methylquinolines, including this compound, have been studied for their environmental impact and degradation. Aerobic biodegradation of methylquinolines by soil bacteria indicates their potential role in environmental remediation of contaminants associated with hydrocarbons (Sutton et al., 1996).
Pharmaceutical Research
- Derivatives of this compound have been synthesized and evaluated for pharmacological properties, such as norepinephrine potentiating activity, indicating potential applications in neuroscience and drug development (Kihara et al., 1994).
Material Science and Corrosion Inhibition
- Methylquinolin-8-ol derivatives have been investigated for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. This highlights their potential application in material science and industrial maintenance (Rouifi et al., 2020).
Antimicrobial Applications
- The antimicrobial potential of this compound analogues has been explored, particularly against foodborne bacteria. This suggests its utility in developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Future Directions
Mechanism of Action
Target of Action
3-Methylquinolin-4-ol is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .
Mode of Action
It’s worth noting that quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities are often attributed to the interaction of the quinoline nucleus with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been found to interact with a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been shown to exhibit antimicrobial activity against various microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Molecular Mechanism
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Temporal Effects in Laboratory Settings
Quinoline derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methylquinolin-4-ol at different dosages in animal models have not been reported. Toxicity studies of nanoparticles, which can contain quinoline derivatives, have been conducted in animal models .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of proteins, which can interact with quinoline derivatives, has been predicted using machine-learned classifiers .
properties
IUPAC Name |
3-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYZSAQFUZJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464656 | |
Record name | 3-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64965-46-4 | |
Record name | 3-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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